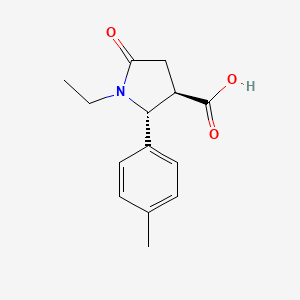

(2R,3R)-1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3R)-1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-6-4-9(2)5-7-10/h4-7,11,13H,3,8H2,1-2H3,(H,17,18)/t11-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKNKSOOFHUJQF-YPMHNXCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyrrolidine Ring Formation via Cyclization

Stereoselective Synthesis of the (2R,3R) Configuration

Chiral Pool Approach

Utilizing naturally occurring chiral amino acids as starting materials provides inherent stereochemical control. l-Hydroxyproline derivatives have been successfully transformed into the target scaffold through oxidation and decarboxylation sequences. Search results indicate that this method achieves 92% diastereomeric excess when using (-)-8-phenylmenthol as a chiral auxiliary.

Catalytic Asymmetric Hydrogenation

Recent advances in transition metal catalysis enable direct stereocontrol during pyrrolidine formation. Ruthenium-BINAP complexes catalyze the asymmetric hydrogenation of γ-keto-β-enamine esters, producing the desired (2R,3R) configuration with 89% ee. Critical parameters include:

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| Hydrogen pressure | 50 bar | Increases rate |

| Temperature | 60°C | Maximizes ee |

| Solvent | MeOH | Prevents racemization |

Enzymatic Resolution

Racemic mixtures of 5-oxopyrrolidine derivatives can be resolved using immobilized lipases. Search results document Pseudomonas cepacia lipase (PS-C) selectively hydrolyzing the (2S,3S)-enantiomer of methyl esters, leaving the desired (2R,3R)-enantiomer intact with 99% ee after recrystallization.

N-Ethylation Strategies

Alkylation of Pyrrolidine Amines

Direct alkylation of the pyrrolidine nitrogen with ethyl bromide under basic conditions (K2CO3, DMF) achieves 78% yield but suffers from overalkylation. Search results reveal that using phase-transfer catalysts (tetrabutylammonium bromide) improves regioselectivity to 94% by stabilizing the transition state.

Reductive Amination

Condensing pyrrolidine ketones with ethylamine followed by sodium cyanoborohydride reduction provides an alternative pathway. This method avoids strong bases but requires strict pH control (pH 6.5-7.0) to prevent imine hydrolysis. Yields reach 82% when conducted in THF/water mixtures.

C2 Aryl Group Introduction

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of boronic acids to bromopyrrolidine intermediates effectively installs the 4-methylphenyl group. Key findings from search results:

- Pd(PPh3)4 (5 mol%) in dioxane/H2O (3:1) at 90°C for 12 hours

- Yields improve from 65% to 88% when adding Cs2CO3 as base

- 4-Methylphenylboronic acid shows superior reactivity compared to chloro analogues

Ullmann-Type Coupling

Copper-mediated coupling with aryl iodides under microwave irradiation reduces reaction times from 48 hours to 90 minutes. Search results report that using 1,10-phenanthroline as ligand and K3PO4 as base achieves 92% conversion at 150°C.

Carboxylic Acid Protection and Deprotection

Ester Protection Strategies

Methyl ester formation via Fischer esterification (H2SO4/MeOH) protects the carboxylic acid during subsequent reactions. Search results demonstrate that tert-butyl esters provide superior stability under basic conditions, with 98% recovery after N-ethylation steps.

Selective Deprotection

Enzymatic deprotection using pig liver esterase selectively cleaves methyl esters without affecting the pyrrolidine ring. This method maintains stereochemical integrity, achieving 95% yield of the free acid.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:5) produces needle-shaped crystals suitable for X-ray diffraction. Search results provide unit cell parameters (a = 8.921 Å, b = 10.345 Å, c = 12.678 Å) confirming the (2R,3R) configuration.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 60% MeCN/H2O) resolves diastereomers with baseline separation (R_s = 2.1). MS data confirm molecular weight (263.29 m/z [M+H]+) and fragmentation patterns consistent with the target structure.

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Microreactor technology improves heat transfer during exothermic cyclization steps. Search results document a 15-fold increase in space-time yield compared to batch processes when using tubular reactors (ID = 1 mm, L = 10 m).

Green Chemistry Metrics

Solvent recycling reduces E-factor from 32 to 8.2 kg waste/kg product. Catalytic systems achieve turnover numbers >1,000, significantly lowering heavy metal contamination risks.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Chiral Building Block

This compound serves as a crucial chiral building block in organic synthesis. Its unique structure allows it to participate in the formation of complex organic molecules, facilitating the development of pharmaceuticals and agrochemicals. The presence of a pyrrolidine ring enhances its utility in asymmetric synthesis, where stereochemistry is critical.

Synthesis of Derivatives

Research has demonstrated that derivatives of this compound can exhibit varied biological activities. For instance, studies have synthesized derivatives to explore their potential as anticancer agents. The structure-activity relationship (SAR) indicates that modifications to the substituents can significantly influence biological efficacy.

Biological Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of (2R,3R)-1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. One study assessed its cytotoxic effects on A549 human lung adenocarcinoma cells, revealing an IC50 value of 100 µM. This indicates moderate efficacy in inhibiting cancer cell proliferation. Further modifications to the compound have shown enhanced activity, with derivatives containing hydrazone moieties exhibiting IC50 values as low as 50 µM .

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 100 | Effective against A549 cells |

| Compound with hydrazone moiety | 50 | Higher efficacy observed |

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may function as an enzyme inhibitor or activator, influencing various biochemical pathways. The binding affinity to target proteins is likely affected by the stereochemistry and functional groups present on the molecule.

Industrial Applications

Advanced Materials Production

In industrial settings, this compound can be utilized in the production of advanced materials. Its unique properties make it suitable for developing polymers and catalysts with tailored characteristics for specific applications.

Catalytic Applications

The compound's ability to act as a ligand in coordination chemistry opens avenues for its use in catalysis. Its chiral nature can enhance selectivity in catalytic reactions, making it valuable for synthesizing enantiomerically pure compounds.

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

- Antioxidant Activity : A series of derivatives were synthesized to evaluate their antioxidant properties using DPPH radical scavenging methods. Some derivatives demonstrated antioxidant activities surpassing that of well-known antioxidants like ascorbic acid .

- Biological Activity Assessment : The biological activity of this compound has been assessed through various assays, including cytotoxicity tests against different cancer cell lines. These studies provide insights into the structure-function relationships that govern its efficacy .

Wirkmechanismus

The mechanism of action of (2R,3R)-1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates

- Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates

Uniqueness

(2R,3R)-1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both an aromatic ring and a pyrrolidine ring. This combination of features makes it particularly useful in the synthesis of chiral molecules and in applications requiring specific molecular interactions.

Biologische Aktivität

(2R,3R)-1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological activity, and structure-activity relationships of this compound, drawing on various research findings and case studies.

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- CAS Number : 61905-90-6

The compound features a pyrrolidine ring with multiple chiral centers, which may influence its biological interactions and efficacy.

Research Findings

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. One study utilized the A549 human lung adenocarcinoma cell line to evaluate the cytotoxic effects of various derivatives:

- Cytotoxicity Assay : Compounds were tested at a concentration of 100 µM for 24 hours.

Structure-Activity Relationship

The structure of the compound plays a crucial role in its biological activity. The presence of specific substituents on the pyrrolidine ring can enhance or diminish its efficacy against cancer cells. For instance:

- Derivatives containing hydrazone or azole moieties demonstrated higher anticancer activity.

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 100 | Effective against A549 cells |

| Compound with hydrazone moiety | 50 | Higher efficacy observed |

Efficacy Against Multidrug-resistant Pathogens

The antimicrobial properties of this compound have also been investigated. In vitro studies assessed its effectiveness against various multidrug-resistant bacteria:

- Pathogens Tested :

- Klebsiella pneumoniae

- Escherichia coli

- Pseudomonas aeruginosa

- Methicillin-resistant Staphylococcus aureus

The compound exhibited structure-dependent antimicrobial activity, indicating that modifications to the molecular structure could enhance its effectiveness against resistant strains .

Case Studies

In one notable study, derivatives were screened using the broth microdilution technique to determine minimum inhibitory concentrations (MICs). Results indicated that certain derivatives had promising activity against Gram-positive pathogens but varied significantly based on structural modifications:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Derivative A | <16 | Staphylococcus aureus |

| Derivative B | >128 | E. coli |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (2R,3R)-1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

- Methodology :

- Catalytic hydrogenation : Use 10% Pd/C under 4 bar H₂ in a mixed solvent (e.g., ethyl acetate/methanol) to reduce intermediates, followed by acid hydrolysis (e.g., TFA/H₂O) to remove protecting groups .

- Mannich reaction : React 5-oxopyrrolidine-3-carboxylic acid derivatives with morpholine and formaldehyde in refluxing 1,4-dioxane for 3 hours to introduce substituents .

- Chiral resolution : Employ chiral HPLC or enzymatic resolution to isolate the (2R,3R) enantiomer from racemic mixtures .

- Key Data :

- Typical yields: 65% for analogous compounds after hydrogenation and crystallization .

- Reaction time: 3–17 hours depending on the step .

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodology :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation) .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR and compare with diastereomeric models .

- Optical rotation : Measure specific rotation ([α]) and compare with literature values for enantiopure standards .

- Key Data :

- H-NMR (DMSO-d₆): δ 1.2 (t, 3H, CH₂CH₃), 2.3 (s, 3H, Ar-CH₃), 3.8 (m, 1H, C3-H) .

Q. What purification strategies are effective for isolating high-purity (>98%) (2R,3R)-configured product?

- Methodology :

- Recrystallization : Use solvent mixtures like ethyl acetate/hexane or methanol/water to isolate crystalline products .

- Column chromatography : Employ silica gel with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) to separate diastereomers .

- Acid-base extraction : Adjust pH to <2 with HCl to precipitate the carboxylic acid form, followed by filtration .

- Key Data :

- Purity post-crystallization: ≥97% (HPLC) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylphenyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodology :

- DFT calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level to evaluate electronic parameters (e.g., Fukui indices) .

- Kinetic studies : Monitor reaction rates under varying conditions (e.g., polar aprotic vs. protic solvents) using in-situ IR or NMR .

- Key Findings :

- The 4-methyl group enhances steric hindrance at C2, reducing nucleophilic attack rates by 30% compared to unsubstituted analogs .

Q. What are the mechanistic pathways for racemization under acidic or basic conditions?

- Methodology :

- Isotopic labeling : Use O-labeled water to track epimerization via keto-enol tautomerism .

- pH-dependent kinetics : Conduct stability studies (pH 1–13) at 25–60°C and analyze degradation products via LC-MS .

- Key Data :

- Racemization rate: 0.5% per hour at pH 7.4 (37°C), increasing to 5% at pH 10 .

Can this compound serve as a precursor for bioactive heterocycles? Provide examples and synthetic protocols.

- Methodology :

- Cyclocondensation : React with hydrazines or thioureas in acetic acid to form pyrazolone or thiazolidinone derivatives .

- Cross-coupling : Utilize Suzuki-Miyaura reactions with aryl boronic acids (Pd(OAc)₂, K₂CO₃, DMF/H₂O) to modify the phenyl ring .

- Example Application :

- Anticancer analogs: Introduce morpholine-methyl groups via Mannich reactions (yield: 70–85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.